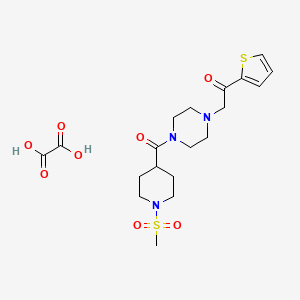![molecular formula C22H22N2O4S B2470315 3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2309804-63-3](/img/structure/B2470315.png)
3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a functionalized cereblon ligand that can be used in the development of Thalidomide-based PROTACs . It allows for rapid conjugation with carboxyl linkers due to the presence of an amine group and is suitable for linker attachment via reductive amination .
Synthesis Analysis
The synthesis of this compound involves several steps. The catalytic protodeboronation of pinacol boronic esters is one of the key steps . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiazolidine-2,4-dione core, a piperidin-4-yl group, and a 3’-methoxy-[1,1’-biphenyl]-4-carbonyl group . The exact structure would require more detailed analysis, possibly involving techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The protodeboronation of pinacol boronic esters is a key reaction in its synthesis . Other reactions may involve the functional groups present in the molecule, such as the amine group, which can undergo reactions such as reductive amination .
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds, such as thiazolidine-2,4-diones, highlights their synthesis and structural analysis, often focusing on the development of novel compounds with potential biological activity. For example, one study detailed the synthesis, structural, and thermochemical analysis of a novel compound, highlighting the use of density functional theory (DFT) and time-dependent DFT for structural and electronic analysis (Halim & Ibrahim, 2021). This type of research is crucial for understanding the physical and chemical properties of novel compounds, which can guide their potential applications in various fields, including medicinal chemistry and material science.
Biological Activity
Several studies focus on the biological activity of thiazolidine-2,4-dione derivatives. For instance, research into imidazopyridine thiazolidine-2,4-diones explored their synthesis and hypoglycemic activity, demonstrating the potential of such compounds in developing treatments for conditions like diabetes (Oguchi et al., 2000). Another study synthesized a series of thiazolidine-2,4-diones to investigate their antimicrobial activity, showing that some compounds exhibited significant antibacterial and antifungal effects (Prakash et al., 2011). These findings underscore the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents.
Molecular Design and SAR Studies
Structure-activity relationship (SAR) studies are another critical area of research for thiazolidine-2,4-dione derivatives. For example, a study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives aimed to develop potential substrate-specific ERK1/2 inhibitors, providing valuable insights into the molecular design for targeted therapeutic applications (Li et al., 2009).
Anticancer Research
Research into the anticancer activity of N-substituted indole derivatives, including thiazolidine-2,4-dione derivatives, has shown promising results against specific cancer cell lines, indicating the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).
Safety and Hazards
The safety and hazards associated with this compound are not fully detailed in the available information. As with any chemical compound, appropriate safety measures should be taken when handling it, including avoiding dust formation, avoiding breathing in mist, gas or vapours, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione These factors can include pH, temperature, and the presence of other molecules, among others
properties
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIGNDXLRYVJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


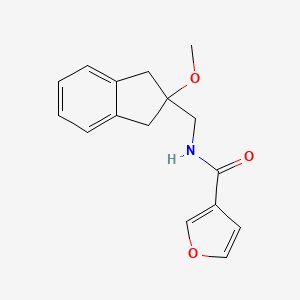
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)
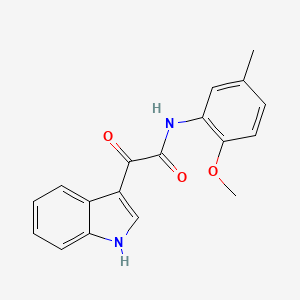
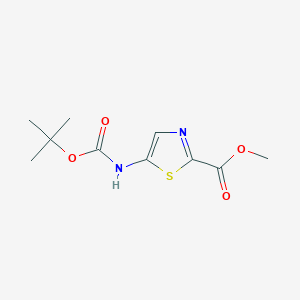
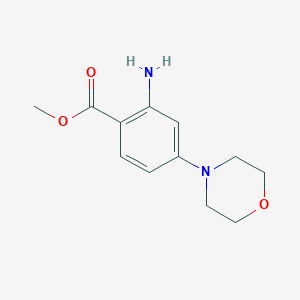
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)
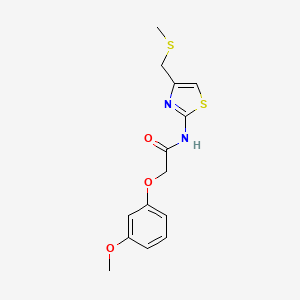
![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)
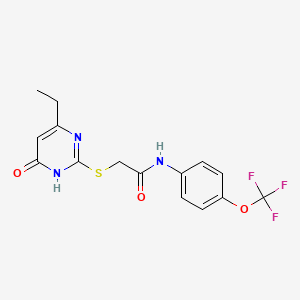
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2470252.png)
